molecular formula C23H23Cl2N5 B608763 N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine CAS No. 1391426-22-4

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

Cat. No. B608763
M. Wt: 440.372
InChI Key: WDGQVCRQXSYPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12ClN3/c12-8-1-2-9-10 (15-6-4-13)3-5-14-11 (9)7-8/h1-3,5,7H,4,6,13H2, (H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP3A4 . Its water solubility is 0.19 mg/ml .

Scientific Research Applications

Antimalarial and Antiviral Activities

Compounds including N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine have shown promise as anti-malarial and anti-viral agents. A study by Mizuta et al. (2023) reported the synthesis of 7-chloro-4-aminoquinoline derivatives with potent effects against Plasmodium falciparum strains and in vitro activity against influenza A virus and SARS-CoV-2. This highlights the potential of these compounds in treating malaria and viral co-infections (Mizuta et al., 2023).

Corrosion Inhibition

In the field of materials science, Ogunyemi et al. (2020) investigated the corrosion inhibition potential of chloroquine derivatives, including N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine, using Density Functional Theory. They found a correlation between the electronic structures of these compounds and their effectiveness in inhibiting corrosion, suggesting their potential use in protecting metals from corrosion (Ogunyemi et al., 2020).

Antiplasmodial Activity

Kondaparla et al. (2017) designed and synthesized novel bisquinoline compounds, including derivatives of N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine, showing significant in vitro antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This research suggests the potential of these compounds as new antimalarial agents (Kondaparla et al., 2017).

AKT1 Inhibition in Cancer Research

In cancer research, Ghanei et al. (2016) synthesized N1,N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives and evaluated them as potential AKT1 inhibitors. AKT1 is an enzyme involved in cancer progression, and the study's findings on the inhibitory potential of these compounds could be significant in cancer therapy (Ghanei et al., 2016).

Safety And Hazards

This compound has a GHS07 signal word of “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGQVCRQXSYPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine
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N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

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